![molecular formula C15H22N2 B2532194 5-Benzyl-5-azaspiro[3.5]nonan-8-amine CAS No. 2361644-19-9](/img/structure/B2532194.png)
5-Benzyl-5-azaspiro[3.5]nonan-8-amine
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Description
5-Benzyl-5-azaspiro[3.5]nonan-8-amine is a chemical compound that has gained significant attention in the scientific community due to its potential as a pharmacological agent. It is a spirocyclic amine, which means that it contains a bicyclic structure with a nitrogen atom at the bridgehead position. This compound has been identified as a potential drug candidate for the treatment of various neurological disorders, including depression, anxiety, and schizophrenia. In 5]nonan-8-amine, its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Diversity-Oriented Synthesis of Azaspirocycles
Multicomponent condensation methods have been developed for the rapid access to omega-unsaturated dicyclopropylmethylamines, which are then converted into various heterocyclic azaspirocycles including 5-azaspiro[2.4]heptanes, 5-azaspiro-[2.5]octanes, and 5-azaspiro[2.6]nonanes. These compounds, derived from the structural motif of 5-Benzyl-5-azaspiro[3.5]nonan-8-amine, are of significant interest for drug discovery due to their functionalized pyrrolidines, piperidines, and azepines scaffolds (Wipf, Stephenson, & Walczak, 2004).
Anticonvulsant Properties
Studies on the N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione have demonstrated notable anticonvulsant activities. The systematic SAR (Structure-Activity Relationship) studies of these derivatives have led to the identification of compounds with significant efficacy in various seizure models, highlighting their potential in anticonvulsant drug development (Obniska et al., 2005).
Synthesis of Heterospirocyclic Compounds
The development of chiral heterospirocyclic 2H-azirin-3-amines and their use in peptide synthesis demonstrate the versatility of azaspirocyclic compounds in generating novel amino acid derivatives and peptides. These compounds, including N-methyl-N-phenyl-5-oxa-1-azaspiro[2.4]hept-1-en-2-amine, have been synthesized and utilized in the formation of complex peptide structures, showcasing their potential in the design of new therapeutic peptides (Stamm, Linden, & Heimgartner, 2003).
Antiviral Activity
The synthesis and evaluation of 1-thia-4-azaspiro[4.5]decan-3-one derivatives against human coronavirus and influenza virus have revealed compounds with significant inhibitory effects on coronavirus replication. This indicates the potential of azaspirocyclic scaffolds in the development of novel antiviral agents (Apaydın et al., 2019).
Environmental Applications
Calix[4]arene-based polymers derived from azaspirocyclic compounds have been investigated for their efficiency in removing water-soluble carcinogenic direct azo dyes and aromatic amines. This research highlights the potential environmental applications of azaspirocyclic compounds in treating and purifying water from hazardous substances (Akceylan, Bahadir, & Yılmaz, 2009).
properties
IUPAC Name |
5-benzyl-5-azaspiro[3.5]nonan-8-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c16-14-7-10-17(15(11-14)8-4-9-15)12-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFHESRNJAEHDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(CCN2CC3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzyl-5-azaspiro[3.5]nonan-8-amine |
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